1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Overview
Description
1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine and nitro group on the indole ring, which can significantly influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Preparation Methods
The synthesis of 1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of an indole derivative followed by nitration. The resulting compound is then subjected to acylation to introduce the ethanone moiety . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 1-(5-bromo-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one include other indole derivatives with different substituents. For example:
1-(5-fluoro-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(5-chloro-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Contains a chlorine atom, which can also influence its chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-6-nitro-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)10(13(15)16)5-9(7)12/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMIUFDIRLXKPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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